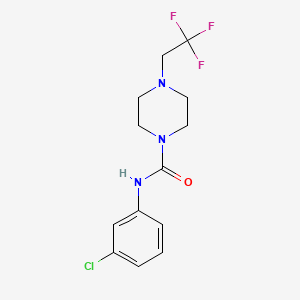![molecular formula C21H22N4O B15117165 1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B15117165.png)
1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one is a complex organic compound that features a unique structure combining pyridine, naphthyridine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-(pyridin-4-yl)-1,8-naphthyridine with piperidine under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: A simpler analog with similar structural features but lacking the naphthyridine and piperidine moieties.
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone: Contains a bromophenyl group instead of the naphthyridine ring.
4,5-Dinitro-2,7-bis-(4-pyridin-2-yl-piperazine-1-sulfonyl)-fluoren-9-one: A more complex compound with additional functional groups and different biological activities.
Uniqueness
1-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one stands out due to its unique combination of pyridine, naphthyridine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C21H22N4O |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H22N4O/c1-2-20(26)25-11-7-16(8-12-25)19-4-3-17-13-18(14-23-21(17)24-19)15-5-9-22-10-6-15/h3-6,9-10,13-14,16H,2,7-8,11-12H2,1H3 |
Clé InChI |
QAJCHDJQCOTILJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

![2-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117099.png)
![2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117108.png)
![ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate](/img/structure/B15117114.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117123.png)
![5-bromo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B15117128.png)
![4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15117133.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline-4-carbonitrile](/img/structure/B15117140.png)
![3-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15117143.png)
![2-cyclopropyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B15117159.png)
![1-[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15117160.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117163.png)
